molecular formula C9H8INO3 B13960086 Methyl (4-iodoanilino)(oxo)acetate CAS No. 87967-30-4

Methyl (4-iodoanilino)(oxo)acetate

Cat. No.: B13960086
CAS No.: 87967-30-4
M. Wt: 305.07 g/mol
InChI Key: HJKHJDJDSKBNAB-UHFFFAOYSA-N
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Description

Methyl (4-iodoanilino)(oxo)acetate is a high-purity chemical reagent intended for research applications. As a derivative of aniline, it is designed to serve as a versatile building block in organic synthesis and medicinal chemistry research. Its structure suggests potential use in the development of more complex molecules for pharmaceutical and material science studies. Researchers can utilize this compound as a key intermediate in multi-step synthetic routes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed during handling.

Properties

CAS No.

87967-30-4

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

methyl 2-(4-iodoanilino)-2-oxoacetate

InChI

InChI=1S/C9H8INO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12)

InChI Key

HJKHJDJDSKBNAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-iodophenylacetate

The methyl ester of 4-iodophenylacetic acid is a crucial starting material. Two main methods have been reported for its preparation:

Method Reagents & Conditions Yield Notes
Acid-catalyzed esterification 4-iodophenylacetic acid + methanol + 4N HCl in 1,4-dioxane, 20°C, 24 h 98% Reaction stirred at room temperature; solvent removed under reduced pressure; product used without further purification
Thionyl chloride-mediated esterification 4-iodophenylacetic acid + SOCl2 in dry methanol, 0-20°C, 1 h 93% After reaction, washed with NaHCO3, NH4Cl, brine; dried and concentrated; product characterized by NMR

The acid-catalyzed esterification is favored for its simplicity and high yield, while the thionyl chloride method offers a more reactive pathway with slightly lower yield but high purity.

Introduction of the Anilino Group (Amino Substitution)

The transformation from methyl 4-iodophenylacetate to the anilino derivative involves substitution or coupling reactions that introduce the amino group at the 4-position. While direct amination methods are less documented specifically for this compound, related literature suggests the following approaches:

  • Selective iodination of aniline derivatives followed by coupling reactions to form substituted anilines.
  • Metal-free, iodine/dimethyl sulfoxide (I2/DMSO)-mediated oxidative coupling reactions that facilitate C–N bond formation between aryl amines and carbonyl compounds under mild conditions.

These methods emphasize environmentally sustainable and cost-effective conditions, avoiding transition metals and harsh reagents.

Comprehensive Data Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield Reference
1 4-iodophenylacetic acid Methanol + 4N HCl in 1,4-dioxane, 20°C, 24 h Methyl 4-iodophenylacetate 98%
2 Methyl 4-iodophenylacetate n-BuLi + diisopropylamine in THF, -78°C; then cyclohexanecarbonyl chloride 3-Cyclohexyl-2-(4-iodophenyl)-3-oxo-propionic acid methyl ester 80%
3 3-Cyclohexyl-2-(4-iodophenyl)-3-oxo-propionic acid methyl ester Sodium chloride in DMSO/H2O, 150°C, 3 h 1-Cyclohexyl-2-(4-iodophenyl)-ethanone 96%
4 Aryl amines + aryl methyl ketones I2/DMSO, acidic medium, 40°C, 48 h Amino-substituted oxoacetates via oxidative coupling Up to 90%

Analysis of Preparation Methods

  • Efficiency and Yield: Acid-catalyzed esterification provides excellent yields (>95%) under mild conditions, suitable for scale-up. Thionyl chloride methods offer comparable yields but require careful handling due to reagent toxicity.

  • Selectivity: The iodination step is highly selective when using N-iodosuccinimide for related aniline derivatives, facilitating regioselective introduction of iodine at the 4-position.

  • Environment and Safety: The I2/DMSO system for C–N bond formation is notable for being metal-free and environmentally benign, with good tolerance to various functional groups.

  • Scalability: The described methods are compatible with standard laboratory and industrial settings, with straightforward purification steps such as solvent removal and silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl (4-iodoanilino)(oxo)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Palladium catalysts, boronic acids, under inert atmosphere.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Methyl (4-iodoanilino)(oxo)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (4-iodoanilino)(oxo)acetate depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Table 1: Comparative Data of this compound and Analogous Compounds

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₉H₈INO₄* 4-Iodo 345.08 Not reported Pharmaceutical intermediates
Ethyl (4-ethoxyphenyl)aminoacetate C₁₂H₁₄NO₄ 4-Ethoxy 260.24 Not reported API synthesis; fine chemicals
Ethyl 2-(4-Iodoanilino)acetate C₁₀H₁₂INO₂ 4-Iodo 305.11 84–86 Medicinal chemistry research
Ethyl (2-methyl-4-nitrophenyl)aminoacetate C₁₁H₁₁N₂O₅ 2-Methyl-4-nitro 267.22 Not reported Pesticide intermediates
Ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate C₁₀H₁₁ClN₂O₅S 4-Chloro-2-sulfamoyl 306.72 Not reported Antidiabetic agent research

Substituent Effects on Properties and Reactivity

  • Electron-Withdrawing Groups (e.g., 4-Iodo, 4-Nitro): The iodine atom in this compound enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions or cyclocondensations (e.g., thiazolidinone formation) . Comparatively, the nitro group in Ethyl (2-methyl-4-nitrophenyl)aminoacetate increases oxidative stability but reduces solubility in polar solvents .
  • Electron-Donating Groups (e.g., 4-Ethoxy): Ethyl (4-ethoxyphenyl)aminoacetate exhibits improved solubility in organic solvents due to the ethoxy group’s lipophilicity, making it preferable for solution-phase reactions .
  • Steric Effects: Bulky substituents like 2-(2-methylpropanyl) in Methyl {[2-(2-methyl-2-propanyl)phenyl]amino}(oxo)acetate hinder crystal packing, resulting in lower melting points compared to planar analogs .

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